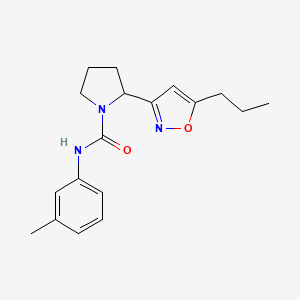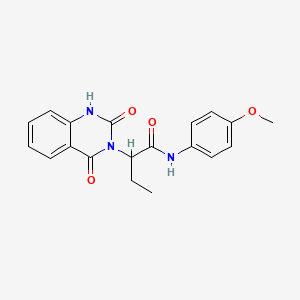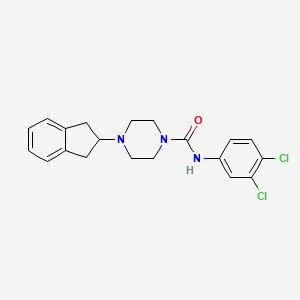![molecular formula C13H11ClN4S B4462397 7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462397.png)
7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. However, its potential toxicity and limited solubility in water can pose challenges in its use in certain experiments.
Future Directions
There are several potential future directions for the use of 7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine in scientific research. Some of these include:
1. Investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples.
2. Further studies on its mechanism of action to identify potential targets for drug development.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Investigation of its potential use in combination with other drugs for the treatment of cancer and infectious diseases.
5. Studies on its potential toxicity and safety in vivo to determine its potential use in clinical settings.
Conclusion:
In conclusion, 7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has shown promising results in various fields of scientific research. Its broad spectrum of activity against microorganisms and cancer cells, as well as its potential use as a fluorescent probe, make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential applications in clinical settings.
Scientific Research Applications
7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
7-(2-chlorophenyl)-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S/c1-2-19-13-16-12-15-8-7-11(18(12)17-13)9-5-3-4-6-10(9)14/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBKBAAHUQYHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4462319.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B4462324.png)
![4-[(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4462325.png)
![4-[(3-methylbutyl)thio]-1,3,5-triazin-2-amine](/img/structure/B4462338.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B4462350.png)
![2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4462352.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)

